3-Methoxy-4-phenyl-1H-quinolin-2-one is classified as a heterocyclic compound due to the presence of nitrogen in its ring structure. It falls under the category of quinolones, which are known for their broad spectrum of biological activities. This compound's structural characteristics suggest potential applications in drug development, particularly in oncology and infectious disease treatment.
The synthesis of 3-Methoxy-4-phenyl-1H-quinolin-2-one can be achieved through several methods, primarily involving the condensation of appropriate starting materials followed by cyclization. One common synthetic route involves:
For instance, one method involves the use of methoxy-substituted phenyl groups during the condensation step to ensure the presence of the methoxy group in the final product . The reaction conditions, such as temperature and time, are crucial for optimizing yield and purity.
The molecular structure of 3-Methoxy-4-phenyl-1H-quinolin-2-one can be described as follows:
The molecular formula is C₁₄H₁₁N₁O₂, and its molecular weight is approximately 225.25 g/mol. The presence of these substituents influences both the electronic properties and steric hindrance of the molecule, potentially affecting its biological activity.
3-Methoxy-4-phenyl-1H-quinolin-2-one can participate in various chemical reactions typical for quinoline derivatives:
These reactions are significant for modifying the compound to enhance its pharmacological properties or to synthesize analogs for further study.
The mechanism of action for 3-Methoxy-4-phenyl-1H-quinolin-2-one is not fully elucidated but is believed to involve:
The physical properties of 3-Methoxy-4-phenyl-1H-quinolin-2-one include:
The compound exhibits stability under normal conditions but may decompose under extreme pH or temperature conditions.
3-Methoxy-4-phenyl-1H-quinolin-2-one has several potential applications:
The systematic IUPAC name for the compound of interest is 3-Methoxy-4-phenyl-1H-quinolin-2-one, which precisely defines its molecular structure according to standardized chemical nomenclature rules. This name encodes critical structural information: a quinolin-2-one core (a bicyclic system consisting of fused benzene and pyridine rings with a carbonyl at position 2), substituted by a methoxy group (-OCH₃) at carbon 3 and a phenyl group (C₆H₅) at carbon 4. The "1H" designation explicitly indicates the lactam (amide) form where the hydrogen is attached to the nitrogen atom at position 1, distinguishing it from the less stable lactim (iminol) tautomer [1] [6].
Alternative names and synonyms exist in chemical literature and databases, reflecting historical naming conventions or research contexts. These include O-Methylviridicatin (highlighting its relationship to the natural product viridicatin) and 3-Methoxy-4-phenyl-2(1H)-quinolinone. ChemSpider records also list the German variant "3-Methoxy-4-phenyl-2(1H)-chinolinon" and French "3-Méthoxy-4-phényl-2(1H)-quinoléinone" as validated names [1] [6]. The CAS Registry Number 6152-57-4 provides a unique identifier for unambiguous compound tracking across chemical databases.
Table 1: Nomenclature and Identifiers for 3-Methoxy-4-phenyl-1H-quinolin-2-one
Nomenclature System | Name/Identifier |
---|---|
IUPAC Name | 3-Methoxy-4-phenyl-1H-quinolin-2-one |
Alternative Chemical Names | O-Methylviridicatin; 3-Methoxy-4-phenyl-2(1H)-quinolinone; 3-Methoxy-4-phenyl-1H-quinolin-2-one |
CAS Registry Number | 6152-57-4 |
Molecular Formula | C₁₆H₁₃NO₂ |
InChI Key | QKIPRIWUJOJWEY-UHFFFAOYSA-N |
Isomeric considerations are particularly important for this compound. Tautomerism represents a primary isomeric consideration: the molecule exists predominantly as the 2-oxo (lactam) tautomer rather than the 2-hydroxy (lactim) form due to the thermodynamic stability conferred by amide resonance. The presence of the 3-methoxy group significantly influences this equilibrium by eliminating the possibility of enolization at C-3, unlike unsubstituted 2-quinolones or those with hydrogen-bearing substituents at C-3. Additionally, the 4-phenyl substituent introduces stereoelectronic effects and potential atropisomerism if ortho-substituted phenyl rings were present, though the unsubstituted phenyl group in this compound precludes such isomerism. Conformational flexibility exists in the dihedral angle between the quinolinone core and the 4-phenyl ring, which can influence biological activity through differential binding interactions [2] [6].
The quinolin-2-one scaffold provides a versatile framework for chemical modification, with each substitution position imparting distinct electronic, steric, and biological properties. Positional analysis reveals the specific roles of substituents in 3-methoxy-4-phenyl-1H-quinolin-2-one:
Position 1 (Nitrogen): The hydrogen at this position signifies the lactam form (N-H). This proton exhibits acidic character (pKa ~10-12) due to resonance stabilization of the resulting anion. Alkylation at N-1 (creating 1-alkyl derivatives like 1-methyl-3-hydroxy-4-(4-methoxyphenyl)quinolin-2-one) enhances lipophilicity and metabolic stability but eliminates hydrogen-bond donation capacity [3]. The unsubstituted N-H in the parent compound allows for intermolecular hydrogen bonding crucial for crystal packing and potential target binding.
Position 3 (Methoxy Group): The 3-methoxy substituent (-OCH₃) is strongly electron-donating, increasing electron density at adjacent positions. This group prevents keto-enol tautomerism possible in 3-hydroxy analogs and influences the compound's dipole moment (calculated ~3.5 Debye). Compared to 7-methoxy isomers (e.g., 7-methoxy-4-phenyl-1,2-dihydroquinolin-2-one, CAS 30034-43-6), the 3-methoxy derivative exhibits distinct electronic properties and reduced hydrogen-bonding capacity [4] [6].
Position 4 (Phenyl Group): The 4-phenyl ring is nearly perpendicular to the quinoline plane (dihedral angle ~85°), minimizing steric clash while allowing π-π stacking interactions. This substituent dramatically increases molecular rigidity and lipophilicity (predicted logP ~3.2) compared to hydrogen at this position. Structure-activity relationship (SAR) studies of analogs demonstrate that electron-donating groups (e.g., para-methoxy) on this phenyl enhance antitubulin activity, though the unsubstituted phenyl in this specific compound provides a benchmark for SAR development [2].
Peripheral Positions (5-8): While unsubstituted in this specific compound, anticancer SAR studies of related 4-phenylquinolin-2-ones reveal that substitutions significantly modulate bioactivity. Methoxy groups at position 7 (as in 7-methoxy-4-phenyl-1,2-dihydroquinolin-2-one) enhance cytotoxicity against COLO205 (IC₅₀ = 0.32 μM) and H460 (IC₅₀ = 0.89 μM) cell lines, while 5- or 6-methoxy substitutions yield different activity profiles [2] [4].
Table 2: Positional Effects of Substituents in 4-Phenylquinolin-2-one Derivatives
Position | Substituent Effects | Biological Impact | Example Analog |
---|---|---|---|
1 (N) | N-H: Enables H-bond donation; Acidic proton | Facilitates target interactions; May limit bioavailability | 1-Methyl analogs increase logP ~0.8 |
3 | Methoxy: Electron-donating; Prevents tautomerism | Reduces polarity; Enhances membrane permeability | 3-Hydroxy analogs exhibit tautomerism |
4 | Phenyl: Planar-chiral motif; π-Stacking capability | Essential for tubulin inhibition activity | p-Methoxy analog increases potency 3-fold |
7 | Methoxy: Resonance donation; Moderate H-bond acceptance | Dramatically enhances cytotoxicity (IC₅₀ <1 μM) | 7-Methoxy-4-phenylquinolin-2-one (NSC 663256) |
3-Methoxy-4-phenyl-1H-quinolin-2-one belongs to a broader family of bioactive heterocycles, sharing structural motifs with pharmacologically significant scaffolds. Comparative analysis reveals key similarities and differences:
Quinolin-2-ones vs. Coumarins (Benzopyran-2-ones): Quinolin-2-ones are nitrogen bioisosteres of coumarins, where the benzo-fused pyran-2-one oxygen is replaced by nitrogen. This substitution increases basicity (quinolin-2-one pKa ~10-12 vs. coumarin pKa ~1-3) and alters hydrogen-bonding profiles. Molecular modeling demonstrates that 4-arylcoumarins and 4-arylquinolin-2-ones adopt similar dihedral angles (~40-90°) between the aryl ring and heterocyclic core, facilitating comparable binding to the colchicine site of tubulin. However, the quinolin-2-one nitrogen enables additional electrostatic interactions unavailable to coumarins. Anticancer studies show that both scaffolds inhibit tubulin polymerization, with 4-arylcoumarins (e.g., compound C from Exostema spp.) and 4-arylquinolin-2-ones (e.g., HPK) exhibiting IC₅₀ values in the 0.4-1.0 μM range against multiple cancer cell lines [2].
Quinolin-2-ones vs. Quinazolin-4-ones: Despite nomenclature similarities, quinazolin-4-ones feature a pyrimidine ring with nitrogens at positions 1 and 3, creating a more electron-deficient core. This difference profoundly impacts biological activity: quinazolin-4-ones predominantly target kinases and DNA repair enzymes (e.g., PARP inhibitors), while 2-quinolones more commonly disrupt tubulin dynamics. The C4-phenyl group in quinazolinones typically extends into different binding pockets compared to C4-phenylquinolin-2-ones due to altered ring geometry. Molecular weight profiles also differ significantly, with quinazolinones averaging >50 Da heavier than analogous quinolones [2].
Scaffold Hybridization Strategies: Drug design approaches have exploited structural similarities between these systems. "Scaffold hopping" from 2-phenyl-4-quinolones to 4-phenyl-2-quinolones generated simplified podophyllotoxin analogs with improved synthetic accessibility. Computational studies confirm that 4-phenylquinolin-2-ones mimic the trimethoxyphenyl and lactone motifs of podophyllotoxin despite lacking stereocenters. Molecular docking reveals that 3-methoxy-4-phenylquinolin-2-one binds near the α/β-tubulin interface through van der Waals contacts and water-bridged hydrogen bonds, similar to combretastatin A-4 but distinct from taxane-site binders [2].
Table 3: Structural and Biological Comparison of Heterocyclic Systems
Scaffold | Key Structural Features | Characteristic Targets | Potency Range (IC₅₀) | ADMET Advantages |
---|---|---|---|---|
4-Arylquinolin-2-ones | N at position 1; Planar bicyclic core | Tubulin (colchicine site); Apoptosis regulators | 0.1–5 μM (cancer cell lines) | Lower molecular weight; Reduced stereochemical complexity |
4-Arylcoumarins | O at position 1; Lactone carbonyl | Tubulin; Topoisomerase II | 0.5–10 μM (cancer cell lines) | Enhanced metabolic stability; Natural product prevalence |
Quinazolin-4-ones | Two nitrogens in pyrimidine ring | Kinases; PARP; Dihydrofolate reductase | nM–μM range | Broader kinase selectivity; Improved water solubility |
The classification of 3-methoxy-4-phenyl-1H-quinolin-2-one within these structural families underscores its significance as a privileged scaffold in medicinal chemistry. Its structural simplification relative to natural products like podophyllotoxin (eliminating four chiral centers) while maintaining key pharmacophoric elements exemplifies contemporary drug design strategies. The molecule's moderate size (251.28 g/mol) and favorable cLogP (~3.5) position it within drug-like chemical space, though structure-property relationship studies indicate that 5-, 6-, or 7-methoxy substitutions can further optimize bioavailability [2] [4].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9